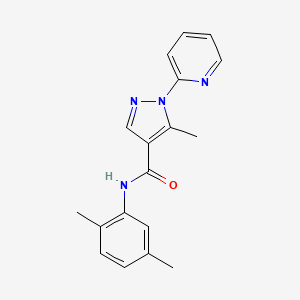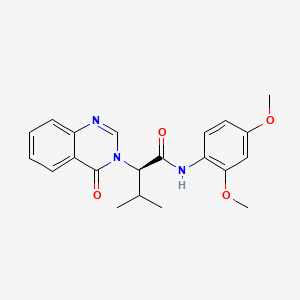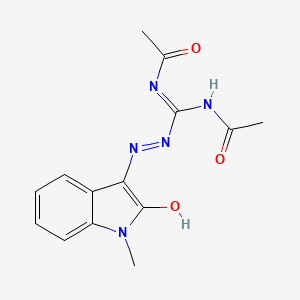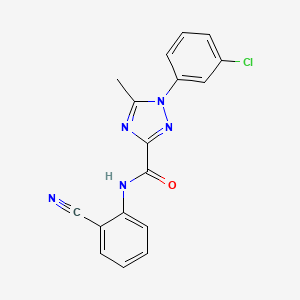![molecular formula C22H21N5O B13369602 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13369602.png)
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of chromene, pyridine, and triazolopyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the chromene and triazolopyrimidine intermediates. The chromene moiety can be synthesized through a cyclization reaction involving 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid . The triazolopyrimidine core is often prepared via a condensation reaction between appropriate pyridine and triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .
化学反応の分析
Types of Reactions
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield chromanones, while nucleophilic substitution at the triazolopyrimidine ring can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
- 6-Cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.
特性
分子式 |
C22H21N5O |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N5O/c1-22(2)9-5-17-13-15(3-4-19(17)28-22)14-20-25-21-24-12-8-18(27(21)26-20)16-6-10-23-11-7-16/h3-4,6-8,10-13H,5,9,14H2,1-2H3 |
InChIキー |
XGNZRPOYNHBTQT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=CC=NC4=N3)C5=CC=NC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)

![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)

![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)


![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
![2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B13369581.png)
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
